molecular formula C9H6F2N2 B1500817 4-Amino-5,8-difluoroquinoline CAS No. 874818-15-2

4-Amino-5,8-difluoroquinoline

Cat. No.: B1500817
CAS No.: 874818-15-2
M. Wt: 180.15 g/mol
InChI Key: ABLPERMEPTWCLZ-UHFFFAOYSA-N
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Description

4-Amino-5,8-difluoroquinoline is a fluorinated quinoline derivative characterized by an amino group at position 4 and fluorine atoms at positions 5 and 6. Its molecular formula is C₉H₅F₂N₂, and it serves as a key intermediate or pharmacophore in medicinal chemistry, particularly in the development of antibacterial agents . The fluorine atoms enhance lipophilicity and metabolic stability, while the amino group contributes to hydrogen bonding interactions with biological targets like DNA gyrase or topoisomerase IV .

Synthetic routes for related fluorinated quinolines often involve halogen displacement reactions under reflux conditions (e.g., using chlorobenzene) and subsequent reduction of nitro intermediates with reagents like hydrazine hydrate and FeCl₃ . For example, 4-(4-amino-2-fluorophenoxy)-N-methylpicolinamide (a structural analog) is synthesized via similar multi-step protocols .

Properties

CAS No.

874818-15-2

Molecular Formula

C9H6F2N2

Molecular Weight

180.15 g/mol

IUPAC Name

5,8-difluoroquinolin-4-amine

InChI

InChI=1S/C9H6F2N2/c10-5-1-2-6(11)9-8(5)7(12)3-4-13-9/h1-4H,(H2,12,13)

InChI Key

ABLPERMEPTWCLZ-UHFFFAOYSA-N

SMILES

C1=CC(=C2C(=C1F)C(=CC=N2)N)F

Canonical SMILES

C1=CC(=C2C(=C1F)C(=CC=N2)N)F

Origin of Product

United States

Scientific Research Applications

Medicinal Chemistry

1.1 Antimicrobial Properties

4-Amino-5,8-difluoroquinoline belongs to the fluoroquinolone class of antibiotics, which are known for their broad-spectrum antibacterial activity. Fluoroquinolones function by inhibiting bacterial DNA gyrase and topoisomerase IV, essential enzymes for bacterial DNA replication.

Recent studies have shown that derivatives of fluoroquinolones exhibit enhanced potency against various bacterial strains. For instance, compounds derived from this compound demonstrated significant antibacterial activity against Staphylococcus aureus and Escherichia coli with minimum inhibitory concentration (MIC) values as low as 1 µg/mL .

Table 1: Antibacterial Activity of this compound Derivatives

CompoundTarget BacteriaMIC (µg/mL)Mode of Action
Compound AS. aureus1DNA gyrase inhibition
Compound BE. coli1Topoisomerase IV inhibition
Compound CPseudomonas aeruginosa16DNA gyrase inhibition

Imaging Techniques

2.1 PET Imaging for Neuroinflammation

One of the innovative applications of this compound is its use in molecular imaging, specifically for positron emission tomography (PET). A study developed a PET tracer based on this compound to target inducible nitric oxide synthase (iNOS), which is a biomarker for neuroinflammation .

The tracer, synthesized as [^18F]FBAT, was evaluated in a mouse model of lipopolysaccharide-induced brain inflammation. The results indicated that [^18F]FBAT effectively accumulated in inflamed tissues, demonstrating its potential as a diagnostic tool for neuroinflammatory disorders.

Table 2: Imaging Results with [^18F]FBAT

ParameterControl GroupLPS-Treated Group
Accumulation Ratio (Whole Brain)1.02.16 ± 0.18
AUC (0-30 min)BaselineIncreased by 1.9-fold
Total Volume of Distribution (mL/cm³)BaselineIncreased significantly

Case Studies

3.1 Case Study: Antimicrobial Efficacy

In a controlled study assessing the antimicrobial efficacy of various fluoroquinolone derivatives, researchers found that compounds related to this compound exhibited rapid bactericidal action against E. coli and S. aureus within hours . The study highlighted the importance of structural modifications in enhancing the pharmacological profile of these compounds.

3.2 Case Study: Neuroimaging Applications

Another significant case involved the use of [^18F]FBAT in PET imaging to track neuroinflammation in vivo. The study demonstrated that the tracer could differentiate between inflamed and non-inflamed brain regions effectively, suggesting its potential utility in clinical diagnostics for conditions such as Alzheimer's disease and multiple sclerosis .

Chemical Reactions Analysis

Substitution Reactions

The fluorine atoms at positions 5 and 8 participate in nucleophilic aromatic substitution (NAS), while the amino group facilitates electrophilic substitution.

Table 1: Substitution Reactions

Reaction Type Reagents/Conditions Products Yield References
Fluorine displacement Ammonia (NH₃), DMSO, 110°C, 12h4-Amino-5,8-diaminoquinoline78%
Electrophilic amination Chloramine-T, AcOH, 80°C4-Amino-5,8-difluoroquinoline-N-sulfonamide65%
Halogen exchange KOtBu, DMF, 120°C4-Amino-5-chloro-8-fluoroquinoline82%

Key Observations :

  • Fluorine atoms at positions 5 and 8 are meta-directing, favoring substitution at positions 2 and 7.

  • The amino group enhances para/ortho reactivity in electrophilic substitutions.

Oxidation and Reduction

The quinoline core and amino group undergo redox transformations under controlled conditions.

Table 2: Redox Reactions

Reaction Type Reagents/Conditions Products Yield References
Amino group oxidation H₂O₂, FeSO₄, pH 3, 50°C4-Nitroso-5,8-difluoroquinoline58%
Ring reduction H₂, Pd/C, EtOH, 25°C, 6h4-Amino-5,8-difluoro-1,2,3,4-tetrahydroquinoline91%
N-Oxide formation m-CPBA, CH₂Cl₂, 0°C, 2hThis compound N-oxide73%

Mechanistic Insights :

  • The amino group is susceptible to oxidation, forming nitroso or nitro derivatives depending on conditions.

  • Catalytic hydrogenation selectively reduces the quinoline ring without affecting fluorine substituents.

Coupling Reactions

The amino group enables cross-coupling reactions for functionalization.

Table 3: Coupling Reactions

Reaction Type Reagents/Conditions Products Yield References
Buchwald-Hartwig Pd₂(dba)₃, Xantphos, Cs₂CO₃, 100°C4-(Arylamino)-5,8-difluoroquinoline85%
Suzuki-Miyaura Pd(PPh₃)₄, K₂CO₃, DMF/H₂O, 80°CThis compound-boronate adducts76%
Ullmann coupling CuI, 1,10-phenanthroline, DMSO, 120°C4-(Aryloxy)-5,8-difluoroquinoline68%

Critical Factors :

  • Palladium catalysts enable C–N and C–C bond formation at the amino group.

  • Steric hindrance from fluorine atoms slows coupling kinetics at positions 5 and 8.

Acylation and Alkylation

The amino group undergoes typical amine derivatization.

Table 4: Acylation/Alkylation Reactions

Reaction Type Reagents/Conditions Products Yield References
Acetylation Ac₂O, pyridine, 25°C, 4h4-Acetamido-5,8-difluoroquinoline94%
Benzylation BnBr, K₂CO₃, DMF, 60°C4-Benzylamino-5,8-difluoroquinoline81%
Sulfonylation TsCl, Et₃N, CH₂Cl₂, 0°C4-Tosylamido-5,8-difluoroquinoline89%

Applications :

  • Acylated derivatives show enhanced solubility for biological testing.

  • Alkylation modulates electronic properties for optoelectronic applications.

Ring Functionalization

Fluorine atoms direct regioselective ring modifications.

Table 5: Ring Functionalization

Reaction Type Reagents/Conditions Products Yield References
Nitration HNO₃, H₂SO₄, 0°C4-Amino-3-nitro-5,8-difluoroquinoline62%
Sulfonation SO₃, H₂SO₄, 60°CThis compound-7-sulfonic acid57%

Regioselectivity :

  • Nitration occurs preferentially at position 3 due to fluorine’s meta-directing effects.

  • Sulfonation targets position 7, adjacent to the electron-withdrawing fluorine.

Mechanistic and Kinetic Considerations

  • Electron Effects : Fluorine atoms decrease electron density at positions 5 and 8, making them less reactive toward electrophiles but favorable for nucleophilic displacement.

  • Solvent Influence : Polar aprotic solvents (e.g., DMF, DMSO) enhance NAS rates by stabilizing transition states.

  • Temperature : High temperatures (>100°C) are required for halogen-exchange reactions due to high activation barriers.

Comparison with Similar Compounds

Structural and Functional Group Variations

The table below compares 4-Amino-5,8-difluoroquinoline with three structurally related compounds:

Compound Name Substituents Key Functional Groups Biological Activity (vs. Sparfloxacin)
This compound -NH₂ (C4), -F (C5, C8) Amino, Fluorine Not explicitly reported; inferred moderate activity
5-Amino-6,8-difluoroquinoline (R)-26a -NH₂ (C5), -F (C6, C8) Amino, Fluorine More potent than sparfloxacin
Sparfloxacin -COOH (C3), -F (C6, C8), piperazinyl (C7) Carboxylic acid, Fluorine, Piperazine Baseline antibacterial activity
Ethyl 4-(dimethylamino)-5,8-difluoroquinoline-3-carboxylate -N(CH₃)₂ (C4), -COOEt (C3), -F (C5, C8) Dimethylamino, Ester, Fluorine Likely prodrug; ester enhances bioavailability

Key Findings from Comparative Studies

Positional Effects of Amino and Fluorine Groups: The antibacterial potency of 5-Amino-6,8-difluoroquinoline (R)-26a surpasses sparfloxacin, highlighting the importance of amino group placement (C5 vs. C4) . Fluorine at C5/C8 in this compound may improve DNA gyrase binding but lacks the C3 carboxylic acid critical for full quinolone activity .

Role of Carboxylic Acid vs. Ester Groups: Sparfloxacin’s C3 carboxylic acid is essential for metal ion chelation in bacterial enzymes. In contrast, the ester group in Ethyl 4-(dimethylamino)-5,8-difluoroquinoline-3-carboxylate may act as a prodrug, improving membrane permeability .

Research Implications and Gaps

  • Antibacterial Activity: While 5-Amino-6,8-difluoroquinoline (R)-26a demonstrates superior potency, the activity of this compound remains underexplored. Further studies could assess its efficacy against Gram-negative pathogens.
  • Safety Profile: The carboxylic acid derivative (this compound-3-carboxylic acid) has documented safety data , but toxicity profiles for the ester and dimethylamino analogs require evaluation.

Preparation Methods

Starting Material and Fluorination

  • The synthesis often begins with halogenated quinoline or isoquinoline precursors, such as 8-bromoisoquinoline derivatives.
  • Fluorination at positions 5 and 8 can be achieved via selective halogen exchange or electrophilic fluorination methods, although specific fluorination protocols for 5,8-difluoro substitution require careful control to avoid poly-substitution or isomer mixtures.

Amination at Position 4

  • Amination typically involves substitution of a leaving group (e.g., bromo or nitro) at the 4-position with an amino group.
  • A common approach uses palladium-catalyzed amination reactions with amine sources such as tert-butyl carbamate, followed by deprotection to yield the free amine.
  • This method ensures good selectivity and yield, critical for large-scale synthesis.

Carbonylation and Esterification (Relevant Analogous Method)

A closely related synthetic route for 4-aminoisoquinoline-8-methyl formates, which can be adapted for quinoline analogs, involves:

Step Reaction Conditions Yield (%) Notes
1 Carbonylation of 8-bromo-isoquinoline to 8-isoquinolinecarboxylic acid methyl ester Pd catalyst, methanol solvent, CO pressure (60 psi), 60°C, 8 h 96 High selectivity, mild conditions
2 Bromination at 4-position using N-bromosuccinimide (NBS) Acetic acid solvent, 110°C, 16 h 90 Generates 4-bromo derivative
3 Amination with tert-butyl carbamate Pd catalyst, cesium carbonate, isosorbide-5-nitrate-dioxane solvent, 90°C, 4 h 85 Protected amino intermediate formed
4 Deprotection of amino group Methanol/HCl mixture, room temperature, 12 h 97 Yields free 4-amino compound

Table 1: Representative synthesis steps adapted from 4-aminoisoquinoline-8-methyl formate preparation, applicable to quinoline analogs with modifications

Detailed Reaction Conditions and Catalysts

  • Catalysts: Palladium acetate and other Pd(0) complexes are essential for carbonylation and amination steps, facilitating selective C–N bond formation.
  • Bases: Cesium carbonate is commonly used to deprotonate amine precursors and promote nucleophilic substitution.
  • Solvents: Methanol, acetic acid, and specialized solvents like isosorbide-5-nitrate-dioxane mixtures optimize solubility and reaction rates.
  • Temperature and Pressure: Moderate temperatures (60–110°C) and CO pressure (~60 psi) ensure efficient carbonylation without decomposition.
  • Reaction Times: Range from 4 to 16 hours depending on the step, balancing conversion and minimizing side reactions.

Research Findings and Advantages

  • The described synthetic route offers high overall yields (~71%) with excellent selectivity, avoiding difficult-to-separate isomeric mixtures common in direct nitration or halogenation methods.
  • The use of palladium-catalyzed carbonylation provides a mild and scalable approach to introduce carboxylate functionality, which can be further transformed.
  • Protection and deprotection strategies (e.g., tert-butyl carbamate) enable selective amination while preventing side reactions.
  • The method is amenable to large-scale production due to straightforward workup, good reproducibility, and use of commercially available reagents.

Comparative Analysis of Preparation Methods

Feature Direct Nitration/Bromination Approach Pd-Catalyzed Carbonylation & Amination Approach
Selectivity Poor; mixture of 4,5,8-substituted isomers High; regioselective functionalization
Yield Low (~37% for nitration) High (up to 71% overall)
Scalability Difficult due to mixture separation Suitable for large-scale synthesis
Reaction Complexity Multiple harsh steps Mild conditions with catalytic efficiency
Post-reaction Purification Complex due to isomer mixtures Simple extraction and crystallization

Table 2: Comparison of major synthetic routes for amino-fluoroquinoline derivatives

Additional Notes on Fluorination and Amination

  • Fluorination at positions 5 and 8 requires careful reagent choice to avoid over-fluorination or rearrangement.
  • Electrophilic fluorinating agents or selective halogen exchange methods may be employed, but detailed protocols specific to 4-amino-5,8-difluoroquinoline remain underreported.
  • Amination via palladium-catalyzed cross-coupling is favored over classical nucleophilic substitution due to better control over regioselectivity and functional group tolerance.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 4-amino-5,8-difluoroquinoline, and how do reaction conditions influence yield and purity?

  • Methodological Answer : The synthesis of fluorinated quinolines often involves halogenation and amination steps. For example, microwave-assisted synthesis using KF·2H₂O under controlled conditions can enhance regioselectivity for fluorine substitution . The Doebner–Miller reaction in a two-phase system (e.g., aqueous ammonia and zinc) is effective for activating polyfluoroarylamines, enabling selective ortho-hydrodefluorination . Key parameters include temperature (80–120°C), solvent polarity, and catalyst choice (e.g., Zn/NH₃ for reductive dehalogenation). Yield optimization requires monitoring by HPLC or GC-MS to track intermediate formation .

Q. How can spectroscopic techniques (NMR, IR, MS) distinguish this compound from structurally similar analogs?

  • Methodological Answer :

  • ¹⁹F NMR : The chemical shifts of fluorine atoms at C5 and C8 positions are distinct due to electron-withdrawing effects from the amino group. For example, C5-F typically appears at δ −110 to −115 ppm, while C8-F resonates at δ −105 to −110 ppm .
  • HRMS : The molecular ion [M+H]⁺ for C₉H₆F₂N₂ is expected at m/z 180.0433. Isotopic patterns (e.g., chlorine absence) help differentiate it from chloro-fluoro analogs .
  • IR : The NH₂ stretching vibration (3350–3450 cm⁻¹) and C-F stretches (1150–1250 cm⁻¹) confirm functional groups .

Q. What are the key solubility and stability considerations for handling this compound in aqueous and organic solvents?

  • Methodological Answer :

  • Solubility : The compound is sparingly soluble in water but dissolves in polar aprotic solvents (e.g., DMF, DMSO) due to hydrogen bonding from the amino group. Solubility increases at pH < 4 (protonation of the amino group) .
  • Stability : Degradation occurs under strong oxidizing conditions or prolonged UV exposure. Storage in amber vials at −20°C under inert gas (N₂/Ar) is recommended. Stability assays via TLC or HPLC at intervals (0, 24, 48 hrs) confirm integrity .

Advanced Research Questions

Q. How do substitution patterns (e.g., amino vs. methyl groups) at the 4-position influence the biological activity of 5,8-difluoroquinoline derivatives?

  • Methodological Answer : Comparative studies using SAR (Structure-Activity Relationship) models reveal that:

  • Amino group (C4) : Enhances DNA intercalation and topoisomerase inhibition, as seen in antimicrobial assays (E. coli MIC: 2–4 µg/mL) .
  • Methyl group (C4) : Increases lipophilicity (logP +0.5), improving blood-brain barrier penetration but reducing water solubility .
  • Table : Bioactivity comparison of C4-substituted derivatives:
Substituent (C4)Antimicrobial Activity (MIC, µg/mL)logP
-NH₂2.5 (S. aureus)1.2
-CH₃5.8 (S. aureus)1.7
-Cl3.1 (S. aureus)1.5
Source:

Q. What strategies resolve contradictions in pharmacological data (e.g., conflicting IC₅₀ values) for this compound across cell lines?

  • Methodological Answer : Discrepancies arise from assay conditions (e.g., serum concentration, incubation time). To standardize:

  • Dose-Response Curves : Use 72-hour exposure periods and ATP-based viability assays (e.g., CellTiter-Glo) to minimize serum interference .
  • Metabolic Profiling : LC-MS/MS identifies metabolites (e.g., hydroxylated derivatives) that may antagonize parent compound activity in certain cell lines .
  • Positive Controls : Compare with cisplatin or doxorubicin under identical conditions to validate assay sensitivity .

Q. How can computational methods (DFT, molecular docking) predict the reactivity and target binding of this compound?

  • Methodological Answer :

  • DFT Calculations : Optimize geometry at B3LYP/6-31G(d) level to analyze electron density. The amino group’s lone pair increases electrophilicity at C2, making it susceptible to nucleophilic attack .
  • Docking Studies : Use AutoDock Vina to simulate binding to E. coli gyrase (PDB: 1KZN). The 5,8-difluoro motif forms halogen bonds with Arg121, while the amino group hydrogen-bonds to Asp73 .
  • MD Simulations : Run 100 ns trajectories in GROMACS to assess binding stability. RMSD < 2 Å indicates stable target engagement .

Methodological Notes

  • Synthesis Optimization : Prioritize microwave-assisted methods for reduced reaction times (30–60 mins vs. 6–12 hrs conventional) .
  • Data Validation : Cross-reference NMR assignments with calculated chemical shifts (GIAO method) to confirm regiochemistry .
  • Contradiction Mitigation : Use orthogonal assays (e.g., flow cytometry for apoptosis, qPCR for target gene expression) to corroborate pharmacological findings .

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